molecular formula C14H14N6O2S B11033027 3'-(methylsulfonyl)-8'-phenyl-1,2-dihydro-1'H-spiro[pyrazole-3,4'-pyrazolo[5,1-c][1,2,4]triazine]

3'-(methylsulfonyl)-8'-phenyl-1,2-dihydro-1'H-spiro[pyrazole-3,4'-pyrazolo[5,1-c][1,2,4]triazine]

Cat. No.: B11033027
M. Wt: 330.37 g/mol
InChI Key: HYVBCJIXKIYUCK-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules, characterized by its intricate structure. Let’s break it down:

    3’-(methylsulfonyl): This refers to a methyl group attached to a sulfur atom via a sulfonyl linkage.

    8’-phenyl: An aromatic phenyl ring is attached at the 8th position.

    1,2-dihydro-1’H-spiro[pyrazole-3,4’-pyrazolo[5,1-c][1,2,4]triazine]: The core structure consists of a spiro-fused pyrazole and pyrazolo-triazine system.

Preparation Methods

Synthetic Routes:

Several synthetic routes lead to the formation of this compound. Here are some possibilities:

Industrial Production:

While industrial-scale production methods may vary, laboratories typically employ the synthetic routes mentioned above.

Chemical Reactions Analysis

This compound participates in various chemical reactions:

    Oxidation/Reduction:

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Researchers have explored several applications:

    Cancer Treatment:

    Explosive Properties:

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with cellular targets, affecting cell cycle progression and apoptosis pathways.

Comparison with Similar Compounds

While unique, this compound shares features with related molecules. Further studies could compare it to other pyrazolo-triazine derivatives.

Properties

Molecular Formula

C14H14N6O2S

Molecular Weight

330.37 g/mol

IUPAC Name

3'-methylsulfonyl-8'-phenylspiro[1,2-dihydropyrazole-3,4'-1H-pyrazolo[5,1-c][1,2,4]triazine]

InChI

InChI=1S/C14H14N6O2S/c1-23(21,22)13-14(7-8-15-19-14)20-12(17-18-13)11(9-16-20)10-5-3-2-4-6-10/h2-9,15,17,19H,1H3

InChI Key

HYVBCJIXKIYUCK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NNC2=C(C=NN2C13C=CNN3)C4=CC=CC=C4

Origin of Product

United States

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